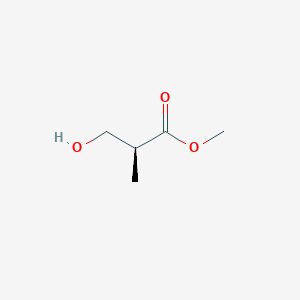

(S)-Methyl 3-hydroxy-2-methylpropanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of (S)-Methyl 3-hydroxy-2-methylpropanoate and similar compounds is crucial in developing biodegradable polymers like polyhydroxyalkanoates (PHAs). PHAs are biosynthesized through regulated pathways by specific enzymes, indicating the intricate processes involved in synthesizing such compounds. These pathways involve the formation of ester bonds between hydroxyalkanoic acids monomers, with the hydroxyl substituted carbon exhibiting an R configuration, emphasizing the compound's stereochemistry (Amara, 2010).

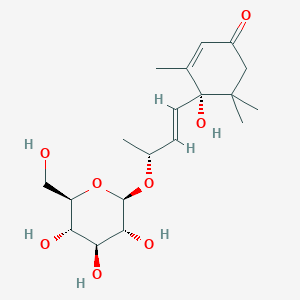

Molecular Structure Analysis

The molecular structure of (S)-Methyl 3-hydroxy-2-methylpropanoate reflects its potential for forming polyesters like PHAs, which consist of monomers connected by ester bonds. The stereochemistry of the hydroxyl substituted carbon (R configuration) is a defining feature of these molecules, influencing their physical and chemical properties. These structural characteristics are pivotal for the material properties of PHAs, indicating the compound's role in producing materials with desired biodegradability and biocompatibility properties.

Chemical Reactions and Properties

Polyhydroxyalkanoates, including those derived from (S)-Methyl 3-hydroxy-2-methylpropanoate, undergo various chemical reactions, including polymerization and depolymerization, controlled by specific enzymes. These reactions are fundamental for the biosynthesis and degradation of PHAs, making them highly relevant in the context of biodegradable materials. The chemical reactivity of these compounds, governed by their molecular structure, enables the production of polymers with diverse applications (Amara, 2010).

Applications De Recherche Scientifique

Synthesis of Enantiomers : This compound has been used to synthesize both enantiomers of methyl 3-methyloctanoate, a key component of the scent of African orchids. The (S)-enantiomer matches the naturally occurring isomer, while the (R)-enantiomer exhibits a stronger floral note (Kitahara, Hyun, Tamogami, & Kaiser, 1994).

Baylis-Hillman Reaction : This compound is involved in the Baylis-Hillman reaction, allowing for the stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This process highlights its utility in creating complex molecular structures (Basavaiah, Padmaja, & Satyanarayana, 2000).

Antibiotics Synthesis : A key precursor for 1β-methylcarbapenem antibiotics has been synthesized using (S)-methyl 3-hydroxy-2-methylpropanoate. This demonstrates its importance in pharmaceutical chemistry (Shirai & Nakai, 1989).

Preparation of Optically Pure Samples : Optically pure samples of both enantiomers of methyl 2,3-dihydroxy-2-methylpropanoate have been prepared using this compound, which is vital for stereochemical studies (Rodriguez, Markey, & Ziffer, 1993).

Perfumery and Flavor Industry : In perfumery, (S)-methyl 3-hydroxy-2-methylpropanoate has been used as a chiral building block for the synthesis of (12R)‐(+)‐12‐Methyl‐13‐Tridecanolide, a compound with a clear musk note and sandalwood aspects (Kraft & Tochtermann, 1994).

Intermediates in Industrial Synthesis : It serves as an important intermediate for the synthesis of (propane-)1,3-diol, indicating its industrial applicability (Yu-zhou & Zhen-kang, 2008).

Asymmetric Synthesis in Organic Chemistry : (S)-Methyl 3-hydroxy-2-methylpropanoate is used for the asymmetric synthesis of (R)‐3‐Hydroxy‐2‐methylpropanoate ('Roche Ester') and derivatives, showcasing its role in producing chiral molecules (Stueckler, Winkler, Bonnekessel, & Faber, 2010).

Wine Chemistry : This compound's derivatives have been studied for their role in wine aging, where the concentration of certain esters and acids derived from it correlate with the age of the wine (Lytra, Franc, Cameleyre, & Barbe, 2017).

Development of Hypocholesterolemic Agents : A key intermediate for the total synthesis of the hypocholesterolemic agent 1233A has been synthesized using this compound (Guanti, Banfi, & Schmid, 1994).

Organic Synthesis and Chemical Studies : It's used in various chemical reactions and studies, such as the Reformatsky reaction and the study of oxidation reactions, highlighting its versatility in organic chemistry and analytical studies (MatsumotoTakashi & FukuiKenji, 1972); (Signorella, García, & Sala, 1992).

Mécanisme D'action

Biochemical Pathways

“(S)-Methyl 3-hydroxy-2-methylpropanoate” is known to be used as a starting material in the total synthesis of dictyostatin, discodermolide and spongidepsin . These compounds have significant biological activities. For example, discodermolide is a potent antimitotic agent . .

Propriétés

IUPAC Name |

methyl (2S)-3-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(3-6)5(7)8-2/h4,6H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATCCIZURPPEVIZ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436525 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 3-hydroxy-2-methylpropanoate | |

CAS RN |

80657-57-4 | |

| Record name | Roche ester (S) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (S)-Methyl 3-hydroxy-2-methylpropanoate a valuable starting material in organic synthesis?

A1: (S)-Methyl 3-hydroxy-2-methylpropanoate is a valuable starting material due to its inherent chirality and versatility. Its structure allows for the introduction of specific stereochemistry into complex molecules. This is crucial for synthesizing natural products and pharmaceuticals, where the arrangement of atoms in space significantly impacts biological activity. [, , , , , , , , , , , , , ]

Q2: Can you give some examples of natural products synthesized using (S)-Methyl 3-hydroxy-2-methylpropanoate as a starting material?

A2: Several complex natural products have been synthesized using (S)-Methyl 3-hydroxy-2-methylpropanoate, showcasing its versatility. These include:

- Erythronolide A: A key precursor to the erythromycin family of antibiotics. []

- Restrictinol: A hydrolysis product of the antifungal natural product restricticin. []

- 1α,25-Dihydroxyvitamin D2: A biologically active form of vitamin D. []

- Okadaic Acid: A potent marine toxin and phosphatase inhibitor. []

- Bafilomycin A1: A macrolide antibiotic and vacuolar H(+)-ATPase inhibitor. []

- Rhizoxin: An antitumor macrolide. []

- Methyl 4,8,12-trimethylpentadecanoate: A major component of the sex pheromone of the stink bug Edessa meditabunda. []

- Polycavernoside A: A lethal toxin from the red alga Polycavernosa tsudai. []

Q3: How is (S)-Methyl 3-hydroxy-2-methylpropanoate used to introduce specific stereochemistry during synthesis?

A3: The inherent chirality of the molecule allows chemists to control the stereochemical outcome of reactions. This is often achieved by employing stereoselective reactions like the chelation-controlled aldol reaction, Grignard reactions, and asymmetric dihydroxylations. [, , , , , ]

Q4: What types of chemical transformations can be performed using (S)-Methyl 3-hydroxy-2-methylpropanoate?

A4: (S)-Methyl 3-hydroxy-2-methylpropanoate can undergo a variety of chemical transformations, including:

- Reduction: The ester can be reduced to the corresponding alcohol. [, ]

- Oxidation: The alcohol functionality can be oxidized to an aldehyde. [, ]

- Protection/Deprotection: The alcohol and ester functionalities can be protected and deprotected using standard protecting groups, allowing selective manipulation of other functional groups. [, , ]

- Carbon-Carbon Bond Formation: The molecule can be utilized in various C-C bond forming reactions like aldol reactions, Grignard reactions, and Suzuki couplings. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.